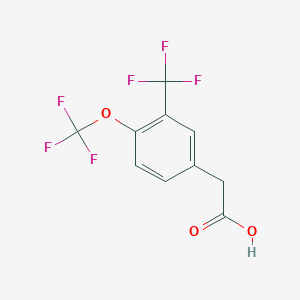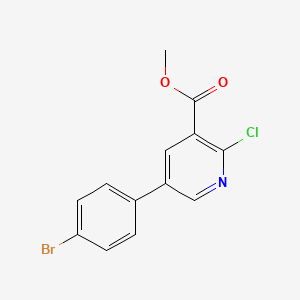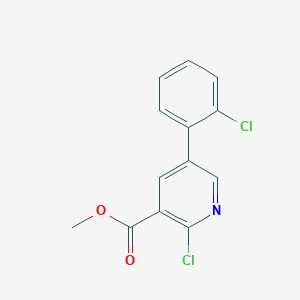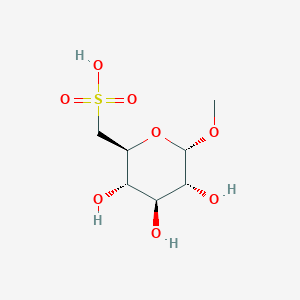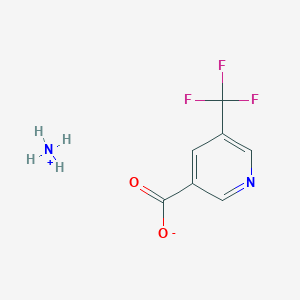
Ammonium 5-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 5-(trifluoromethyl)nicotinate (5-TFMN) is an organic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods. 5-TFMN is an important compound due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in research to study the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems.
Wissenschaftliche Forschungsanwendungen
Ammonium 5-(trifluoromethyl)nicotinate has been used in a variety of scientific research applications due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in studies of the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems. It has also been used to study the effects of nicotinic acid and its derivatives on cell signaling pathways, gene expression, and protein folding. In addition, Ammonium 5-(trifluoromethyl)nicotinate has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Wirkmechanismus
The mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It is thought to bind to nicotinic acid receptors and block their activity. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate are not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate. In studies, Ammonium 5-(trifluoromethyl)nicotinate has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to have anti-cancer effects, and has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments include its high yield of product, its low cost, and its ability to act as an inhibitor of certain enzymes and receptors. Its low cost makes it an attractive option for research. However, there are some limitations to using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments. It is not very stable in solution and can degrade over time. In addition, it is difficult to accurately measure the concentration of Ammonium 5-(trifluoromethyl)nicotinate in solution due to its low solubility.
Zukünftige Richtungen
The potential applications of Ammonium 5-(trifluoromethyl)nicotinate in scientific research are vast. Future research should focus on further exploring the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on biological systems. In addition, further research should be conducted on the mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives. Furthermore, further research should be conducted on the effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on cancer cells and other diseases. Finally, research should be conducted on the development of new synthetic methods for producing Ammonium 5-(trifluoromethyl)nicotinate and its derivatives.
Synthesemethoden
The synthesis of Ammonium 5-(trifluoromethyl)nicotinate is a relatively simple process. It can be synthesized from the reaction of nicotinic acid with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction produces the desired product, Ammonium 5-(trifluoromethyl)nicotinate, in high yields.
Eigenschaften
IUPAC Name |
azanium;5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPORYWAKWHLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 5-(trifluoromethyl)nicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
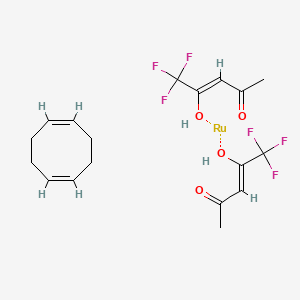
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
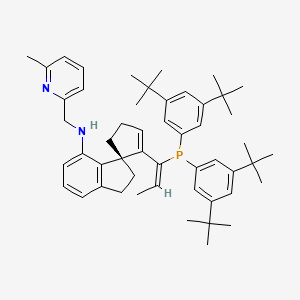
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)
